molecular formula C14H13Cl2N5O2 B11299532 N-(3,4-dichlorophenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

N-(3,4-dichlorophenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

Cat. No.: B11299532
M. Wt: 354.2 g/mol
InChI Key: MNGMYYCJTQRWIT-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide is a synthetic organic compound that belongs to the class of imidazotriazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide typically involves the following steps:

    Formation of the imidazotriazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3,4-dichlorophenyl group: This step often involves a substitution reaction where a suitable dichlorophenyl derivative is reacted with the imidazotriazole core.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl group or the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with applications in drug discovery and development.

    Medicine: Potential therapeutic applications, particularly in the treatment of diseases where imidazotriazole derivatives have shown efficacy.

    Industry: Applications in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide would depend on its specific biological target. Generally, imidazotriazole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The compound may exert its effects through inhibition or activation of these targets, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dichlorophenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide: can be compared with other imidazotriazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the dichlorophenyl group, which can impart distinct biological and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C14H13Cl2N5O2

Molecular Weight

354.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-2-(2-ethyl-5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

InChI

InChI=1S/C14H13Cl2N5O2/c1-2-11-18-14-19-13(23)10(21(14)20-11)6-12(22)17-7-3-4-8(15)9(16)5-7/h3-5,10H,2,6H2,1H3,(H,17,22)(H,18,19,20,23)

InChI Key

MNGMYYCJTQRWIT-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C(C(=O)NC2=N1)CC(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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